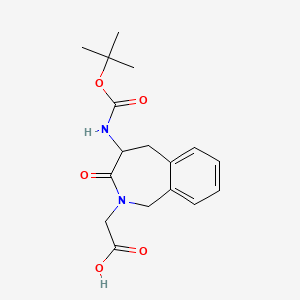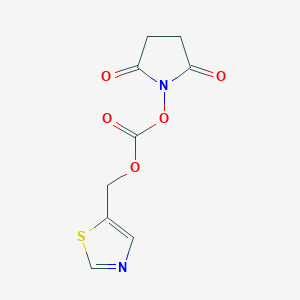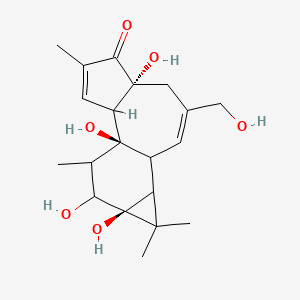
4beta-Phorbol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4beta-Phorbol is a diterpenoid compound that belongs to the tigliane family. It is a natural product found in various plants, particularly those in the Euphorbiaceae and Thymelaeaceae families. The compound is known for its complex structure and significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of 4beta-Phorbol is a challenging task due to its unique 5/7/6/3 tetracyclic skeleton and multiple contiguous stereocenters. One of the notable synthetic routes involves a 20-step process starting from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, and a Tamao–Fleming oxidation followed by a ring-closing metathesis reaction .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as croton oil. An improved preparation method from croton oil has been reported, which involves a series of purification steps to isolate the compound .
化学反应分析
4beta-Phorbol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
科学研究应用
4beta-Phorbol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is employed in research on cell signaling pathways, particularly those involving protein kinase C.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-viral properties.
Industry: The compound is used in the development of bioactive materials and as a reference standard in analytical chemistry
作用机制
4beta-Phorbol exerts its effects primarily by interacting with protein kinase C (PKC). The compound mimics diacylglycerol, a natural ligand of PKC, and activates the kinase. This activation leads to various downstream effects, including changes in gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the PKC signaling pathway and other phospholipid membrane receptors .
相似化合物的比较
4beta-Phorbol is often compared with other members of the tigliane family, such as phorbol 12-myristate 13-acetate (PMA) and tigilanol tiglate. These compounds share similar biological activities but differ in their potency and specific effects on PKC isoforms. For example, PMA is a more potent activator of PKC compared to this compound. The unique structural features of this compound, such as its specific hydroxyl and methyl groups, contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and applications in various fields make it a valuable subject of study in both academic and industrial research. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in scientific research.
属性
分子式 |
C20H28O6 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
(1S,6R,13S)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10?,12?,13?,14?,16?,18-,19-,20-/m1/s1 |
InChI 键 |
QGVLYPPODPLXMB-LHAAJPOVSA-N |
手性 SMILES |
CC1C([C@@]2(C(C2(C)C)C3[C@]1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |
规范 SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)
![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)
![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)
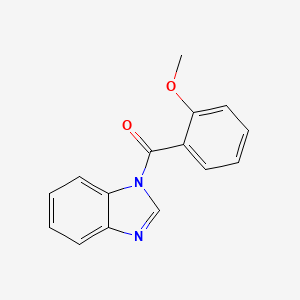
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
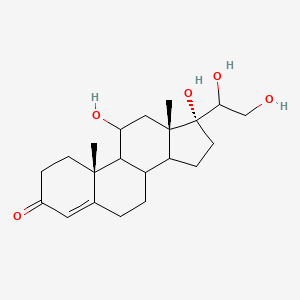
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
